REACTION_CXSMILES
|
[C:1]([C:5]1[S:9][C:8]([NH2:10])=[C:7]([C:11]([O:13][CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C[OH:16].[OH-].[K+]>O>[C:1]([C:5]1[S:9][C:8]2[NH:10][C:14](=[O:16])[O:13][C:11](=[O:12])[C:7]=2[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0.643 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(S1)N)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in water (50 mL)
|
Type
|
CUSTOM
|
Details
|
transferred to a 100 mL round bottom flask
|
Type
|
ADDITION
|
Details
|
To the vigorously stirred aqueous solution was added at room temperature drop wise phosgene (2M toluene, 6 mL) over a 15 minute period
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC2=C(NC(OC2=O)=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 654.9 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |